N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyrimidine ring, and a morpholine ring, making it a complex and multifunctional molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxamide core. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The pyrimidine ring is then introduced through a condensation reaction involving suitable aldehydes and amines. Finally, the morpholine ring is attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted furan, pyrimidine, and morpholine derivatives, which can be further utilized in medicinal chemistry and other applications.
Scientific Research Applications
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide
- N-(4-methyl-6-morpholinopyrimidin-2-yl)furan-2-carboxamide
- N-(4-methyl-6-morpholinopyrimidin-2-yl)methylfuran-2-carboxamide
Uniqueness
This compound stands out due to its unique combination of a furan ring, a pyrimidine ring, and a morpholine ring. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness.
Properties
IUPAC Name |
N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-11-9-14(19-4-7-21-8-5-19)18-13(17-11)10-16-15(20)12-3-2-6-22-12/h2-3,6,9H,4-5,7-8,10H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNMWUQZXBVFIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=CO2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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